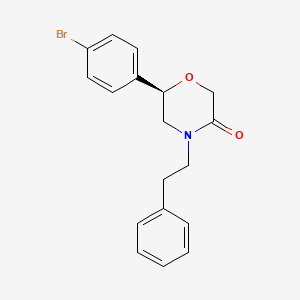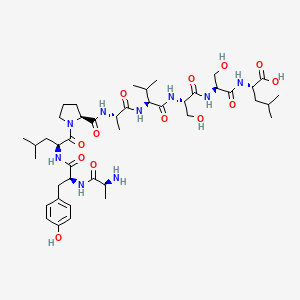![molecular formula C21H18O3 B14192783 Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester CAS No. 832731-02-9](/img/structure/B14192783.png)
Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzeneacetic acid moiety linked to a biphenyl group through an oxygen atom, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with methanol in the presence of a catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The biphenyl group is introduced through a nucleophilic substitution reaction, where a suitable biphenyl derivative reacts with the esterified Benzeneacetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
- Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester
Comparison: Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced hydrophobic interactions and potentially greater biological activity.
Properties
CAS No. |
832731-02-9 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 2-[4-(3-phenylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)14-16-10-12-19(13-11-16)24-20-9-5-8-18(15-20)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3 |
InChI Key |
YJXNPPSPNHVQND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
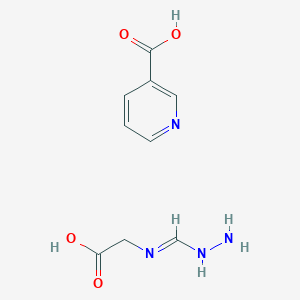
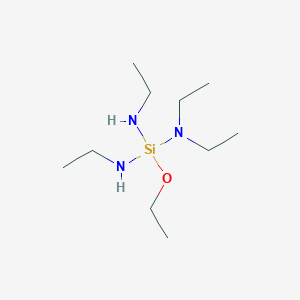
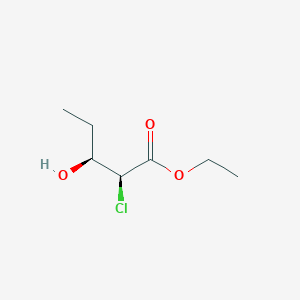
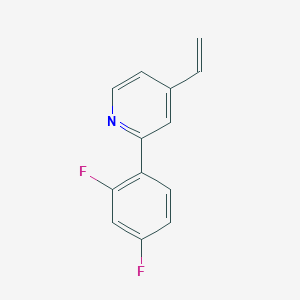
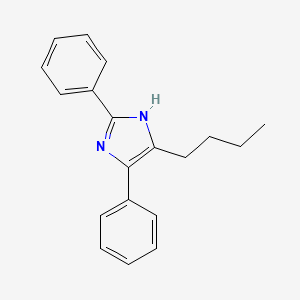
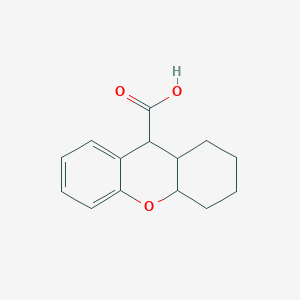
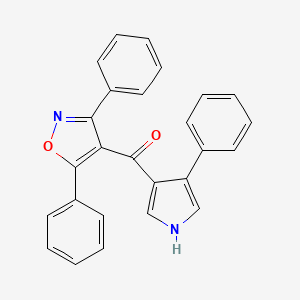

![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
